2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 54888-09-4
VCID: VC7153701
InChI: InChI=1S/C5H5Cl3N2O2/c6-5(7,8)4(12)10-3(11)1-2-9/h4,12H,1H2,(H,10,11)
SMILES: C(C#N)C(=O)NC(C(Cl)(Cl)Cl)O
Molecular Formula: C5H5Cl3N2O2
Molecular Weight: 231.46

2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

CAS No.: 54888-09-4

Cat. No.: VC7153701

Molecular Formula: C5H5Cl3N2O2

Molecular Weight: 231.46

* For research use only. Not for human or veterinary use.

2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide - 54888-09-4

Specification

CAS No. 54888-09-4
Molecular Formula C5H5Cl3N2O2
Molecular Weight 231.46
IUPAC Name 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Standard InChI InChI=1S/C5H5Cl3N2O2/c6-5(7,8)4(12)10-3(11)1-2-9/h4,12H,1H2,(H,10,11)
Standard InChI Key BQTQWELXEBAEEU-UHFFFAOYSA-N
SMILES C(C#N)C(=O)NC(C(Cl)(Cl)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three functional groups:

  • Cyano group (-C≡N): Enhances electrophilicity and participates in nucleophilic addition reactions.

  • Acetamide backbone (-N-C(=O)-): Provides hydrogen-bonding capacity and stabilizes intermediate states in synthetic pathways.

  • Trichloro-1-hydroxyethyl side chain (-CH(OH)CCl₃): Contributes steric bulk and electron-withdrawing effects, influencing solubility and reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.54888-09-4
Molecular FormulaC₅H₅Cl₃N₂O₂
Molecular Weight231.46 g/mol
SMILESC(C#N)C(=O)NC(C(Cl)(Cl)Cl)O
InChIKeyBQTQWELXEBAEEU-UHFFFAOYSA-N

Spectroscopic Profiles

  • IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (amide C=O), and ~3400 cm⁻¹ (O-H stretch) confirm functional groups .

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 2.5–3.0 ppm (CH₂ adjacent to cyano), δ 4.1–4.5 ppm (CH-OH), and δ 6.5–7.5 ppm (amide NH) .

    • ¹³C NMR: Resonances at ~115 ppm (C≡N), ~170 ppm (C=O), and ~85 ppm (CCl₃) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized through a two-step process:

  • Formation of Trichloroethanol Intermediate: Trichloroethanol reacts with cyanoacetic acid derivatives under acidic conditions to form N-(2,2,2-trichloro-1-hydroxyethyl)acetamide precursors .

  • Cyano Group Introduction: Subsequent nitrosation or cyanation using reagents like sodium nitrite (NaNO₂) in aqueous methanol introduces the cyano moiety .

Example Synthesis (Adapted from Patent US3919284A):

  • Step 1: 1-Cyanoacetyl-3-ethylurea (151 parts) reacts with sodium nitrite (72 parts) in methanol-water (1:1) at 40°C under nitrogen .

  • Step 2: Gradual addition of HCl (37 parts) followed by pH adjustment yields the target compound .

Table 2: Optimized Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature30–60°CMaximizes rate
Solvent Composition50–100% aqueous methanolPrevents side reactions
Molar Ratio (NaNO₂:Substrate)1:1 to 1:1.1Minimizes excess reagent

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic Attack: The hydroxyl group on trichloroethanol attacks the electrophilic carbonyl carbon of cyanoacetamide.

  • Dehydration: Acid catalysis removes water to form the acetamide bond.

  • Cyclization Prevention: Exclusion of oxygen and controlled pH (5–7) mitigate undesired cyclization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited data available, but predicted to be soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyethyl group.

  • Stability: Decomposes above 200°C; susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity Profile

  • Nucleophilic Sites: The cyano group and amide nitrogen participate in condensation reactions (e.g., forming oxadiazines) .

  • Electrophilic Sites: The trichloromethyl group undergoes substitution reactions with thiols or amines .

Applications in Research and Industry

Agrochemical Development

The compound serves as a precursor to fungicidal agents. Alkylation of its hydroxyimino derivatives yields methoxyimino-acetamides, effective against Phytophthora infestans .

Pharmaceutical Intermediates

In the synthesis of 4H-1,3,5-oxadiazines, it acts as a thiourea derivative. These heterocycles exhibit antimicrobial and anticancer properties .

Organic Synthesis

  • Heterocyclization: Forms six-membered rings via [4+2] cycloaddition with carbodiimides .

  • Cross-Coupling: Palladium-catalyzed reactions modify the trichloroethyl group for diversity-oriented synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator